molecular formula C9H7BrN2O B2652549 2-bromo-4-(1H-pyrazol-5-yl)phenol CAS No. 1935916-51-0

2-bromo-4-(1H-pyrazol-5-yl)phenol

Cat. No.: B2652549
CAS No.: 1935916-51-0
M. Wt: 239.072
InChI Key: GIDHDEUPBDWOJN-UHFFFAOYSA-N
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Description

2-Bromo-4-(1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C9H7BrN2O It is a brominated phenol derivative with a pyrazole ring attached to the phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(1H-pyrazol-5-yl)phenol typically involves the bromination of 4-(1H-pyrazol-5-yl)phenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenol ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: 4-(1H-pyrazol-5-yl)phenol.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-(1H-pyrazol-5-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-4-(1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The bromine atom and the phenol group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(1H-pyrazol-5-yl)phenol
  • 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Uniqueness

2-Bromo-4-(1H-pyrazol-5-yl)phenol is unique due to the specific position of the bromine atom and the pyrazole ring on the phenol group. This unique structure can result in different chemical reactivity and biological activity compared to its similar compounds.

Properties

IUPAC Name

2-bromo-4-(1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-5-6(1-2-9(7)13)8-3-4-11-12-8/h1-5,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDHDEUPBDWOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NN2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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